molecular formula C22H18ClN3O3S2 B2986777 2-[4-(dimethylamino)phenyl]-7-ethoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine CAS No. 1105240-24-1

2-[4-(dimethylamino)phenyl]-7-ethoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine

Cat. No.: B2986777
CAS No.: 1105240-24-1
M. Wt: 471.97
InChI Key: KLZFGEUUKIGOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(dimethylamino)phenyl]-7-ethoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine is a heterocyclic molecule featuring an imidazo[2,1-b][1,3]benzothiazole core. Key substituents include:

  • 7-position: An ethoxy group (-OCH₂CH₃), influencing solubility and steric bulk.
  • 3-position: A 3-methoxypropylamine (-NH-CH₂CH₂CH₂-OCH₃), contributing to hydrogen bonding and conformational flexibility.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-26-21(28)20-16(11-18(31-20)13-6-4-3-5-7-13)25-22(26)30-12-19(27)24-15-10-14(23)8-9-17(15)29-2/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZFGEUUKIGOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related imidazo[2,1-b]benzothiazoles and benzothiazole derivatives:

Compound Name & ID Substituents Molecular Formula Molecular Weight Key Features & References
Target Compound 2-(4-dimethylaminophenyl), 7-ethoxy, N-(3-methoxypropyl) C₂₂H₂₇N₅O₂S 433.55 Electron-rich aryl, flexible amine chain
7-Chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine 7-Cl, 4-OCH₃, N-(3-morpholinopropyl) C₁₅H₂₀ClN₃O₂S 341.86 Chlorine (electron-withdrawing), morpholine (polarity)
2-(3-Bromophenyl)-7-ethoxyimidazo[2,1-b]benzothiazole 3-Br, 7-OCH₂CH₃ C₁₇H₁₃BrN₂OS 373.27 Bromine (steric bulk), ethoxy group
N-[3-(1H-Imidazol-1-yl)propyl]-6-methoxybenzo[d]thiazol-2-amine 6-OCH₃, N-(imidazolylpropyl) C₁₄H₁₆N₄OS 296.37 Imidazole (hydrogen bonding), methoxy
N-[3-(2-methoxyethoxy)propyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine 5-NO₂, N-(2-methoxyethoxypropyl) C₁₁H₁₆N₄O₄S 300.33 Nitro group (electron-deficient), polyether chain

Key Observations :

  • Substituent Position: The target compound’s 7-ethoxy group is shared with , but the 2-position dimethylaminophenyl distinguishes it from bromophenyl in or chlorophenyl in .
  • Amine Side Chains: The 3-methoxypropylamine in the target contrasts with morpholinopropyl or imidazolylpropyl , affecting solubility and target binding.
  • Electronic Effects: The dimethylamino group (electron-donating) vs. nitro or chloro (electron-withdrawing) groups may modulate reactivity or bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.